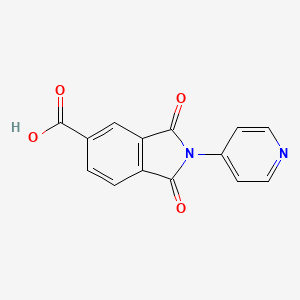

1,3-Dioxo-2-(pyridin-4-yl)-2,3-dihydro-1h-isoindole-5-carboxylic acid

Description

1,3-Dioxo-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid (CAS: 356576-16-4) is a heterocyclic compound featuring an isoindole-1,3-dione core substituted with a pyridin-4-yl group at position 2 and a carboxylic acid moiety at position 5. Its molecular formula is C₁₅H₁₀N₂O₄ (molecular weight: 282.25 g/mol) . This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active isoindole derivatives, such as kinase inhibitors or protease modulators.

Properties

IUPAC Name |

1,3-dioxo-2-pyridin-4-ylisoindole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O4/c17-12-10-2-1-8(14(19)20)7-11(10)13(18)16(12)9-3-5-15-6-4-9/h1-7H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSRRMJQYHRCQEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxo-2-(pyridin-4-yl)-2,3-dihydro-1h-isoindole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving phthalic anhydride and an amine derivative under acidic conditions.

Introduction of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki-Miyaura reaction.

Oxidation and Functionalization: The final steps involve oxidation and functionalization to introduce the carboxylic acid group and ensure the correct oxidation state of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxo-2-(pyridin-4-yl)-2,3-dihydro-1h-isoindole-5-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially leading to new derivatives with different properties.

Substitution: The compound can undergo substitution reactions, particularly on the pyridine ring, to introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution can introduce various functional groups, leading to a diverse array of compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to 1,3-Dioxo-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid exhibit promising anticancer properties. Studies have shown that derivatives of isoindole can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, isoindole derivatives have been reported to target specific pathways involved in tumor proliferation and survival .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against certain bacterial strains, making it a candidate for developing new antibiotics. The presence of the pyridine ring enhances its interaction with biological targets, potentially leading to effective antimicrobial agents .

3. Neuroprotective Effects

Research suggests that isoindole derivatives may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier and modulate neuroinflammatory responses is under investigation .

Materials Science Applications

1. Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) is being explored due to its ability to form stable films and facilitate charge transport .

2. Photovoltaic Devices

The compound's ability to absorb light and convert it into electrical energy positions it as a valuable material in the development of efficient solar cells. Research focuses on optimizing its structural properties to enhance light absorption and improve overall device efficiency .

Research Tool Applications

1. Chemical Probes

Due to its unique structure, this compound serves as a chemical probe in biological research. It can be utilized to investigate specific biochemical pathways or interactions within cellular systems, aiding in the understanding of various biological processes .

2. Synthesis of Novel Compounds

The compound can act as a precursor for synthesizing other bioactive molecules through various chemical reactions such as cyclization and functionalization. This synthetic versatility allows researchers to create libraries of related compounds for screening in drug discovery programs .

Case Studies

Study 1: Anticancer Activity Assessment

A study published in the Journal of Medicinal Chemistry evaluated several isoindole derivatives for their anticancer properties. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity against breast cancer cell lines.

Study 2: Organic Electronics Development

Research conducted at a leading university demonstrated the application of isoindole-based materials in OLED technology. The study highlighted improvements in device performance metrics when incorporating these compounds into the active layer.

Mechanism of Action

The mechanism of action of 1,3-Dioxo-2-(pyridin-4-yl)-2,3-dihydro-1h-isoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of isoindole-1,3-dione derivatives allows for tailored physicochemical and biological properties. Below is a comparative analysis of 1,3-dioxo-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid with six analogous compounds:

Key Comparative Insights

Substituent Impact on Solubility: Polar groups (e.g., pyridinyl, hydroxyl) enhance aqueous solubility, while hydrophobic substituents (e.g., o-tolyl, phenoxyphenyl) reduce it. Ester derivatives (e.g., propyl ester in CAS 330979-95-8) serve as prodrugs to improve bioavailability .

Pharmacological Potential: Pyridinyl and hydroxyphenyl derivatives show promise in targeting enzymes (e.g., kinases, CYP450) due to hydrogen-bonding capabilities . Bulky substituents (e.g., tetrahydrofuran-2-ylmethyl) may improve metabolic stability .

Synthetic Flexibility :

Biological Activity

1,3-Dioxo-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, alongside relevant data tables and research findings.

Molecular Formula: C15H10N2O4

Molecular Weight: 282.25 g/mol

IUPAC Name: 1,3-dioxo-2-(pyridin-4-ylmethyl)isoindole-5-carboxylic acid

CAS Number: 356576-16-4

1. Heparanase Inhibition

Research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against heparanase, an enzyme implicated in tumor metastasis and angiogenesis. A study found that certain derivatives displayed IC50 values in the range of 200-500 nM , indicating strong selectivity over human beta-glucuronidase with more than a 100-fold selectivity .

2. Anti-Angiogenic Effects

The compound has shown promising anti-angiogenic properties. In vitro studies indicated that it could inhibit endothelial cell migration and tube formation, which are critical processes in angiogenesis. This suggests potential applications in cancer therapy by limiting tumor blood supply .

3. Antitumor Activity

Several studies have evaluated the antitumor potential of this compound and its derivatives. For instance, compounds featuring the isoindole structure have been linked to cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analysis indicated that modifications on the pyridine ring significantly influence activity levels .

Data Table: Biological Activities Overview

Case Study 1: Heparanase Inhibition

A novel class of small molecule inhibitors based on the isoindole scaffold was developed and tested for their ability to inhibit heparanase activity. The most effective compounds were found to significantly reduce heparanase-mediated degradation of heparan sulfate proteoglycans, which are vital for tumor growth and metastasis .

Case Study 2: Antitumor Efficacy

In a comparative study assessing various isoindole derivatives against human cancer cell lines (e.g., MCF7, A549), one derivative demonstrated an IC50 value lower than that of standard chemotherapeutics like doxorubicin, highlighting its potential as a lead compound for further development .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes involved in cellular signaling pathways. The compound's structural features facilitate binding to active sites on target proteins, inhibiting their function and thereby disrupting pathological processes such as tumor growth and angiogenesis .

Q & A

Q. What are the established synthetic routes for 1,3-dioxo-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid?

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of phthalic anhydride derivatives with primary amines (e.g., pyridin-4-ylamine) to form the isoindole core.

- Step 2 : Functionalization via oxidation or substitution reactions. For example, oxidation with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) introduces the dioxo groups, while substitution at the carboxylic acid position uses acyl chlorides or alkyl halides under basic conditions .

- Key reagents : Sodium acetate, acetic acid, and reflux conditions are critical for stabilizing intermediates and driving reactions to completion .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the pyridine and isoindole ring systems, with distinct shifts for aromatic protons (~δ 7.5–8.5 ppm) and carbonyl groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₄H₁₀N₂O₄).

- Infrared Spectroscopy (IR) : Peaks at ~1700–1750 cm⁻¹ confirm the presence of carbonyl groups (C=O) .

Q. What are the primary chemical reactions involving this compound?

- Oxidation : The dioxo groups are reactive toward strong oxidizers, forming quinone-like derivatives.

- Substitution : The carboxylic acid group undergoes esterification or amidation using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) .

- Reduction : Selective reduction of the isoindole ring with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields dihydroisoindole derivatives .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to predict optimal reaction conditions, such as solvent polarity and temperature .

- Machine Learning : Training models on reaction databases (e.g., PubChem) identifies correlations between substituent electronic effects and reaction yields. For example, electron-withdrawing pyridine groups stabilize intermediates, reducing side-product formation .

Q. How do structural modifications (e.g., pyridine substitution) affect biological activity?

- Structure-Activity Relationship (SAR) : Pyridine at position 2 enhances π-π stacking with biological targets (e.g., enzyme active sites). Replacing pyridine with bulkier groups (e.g., tetrahydrofuran) reduces binding affinity due to steric hindrance .

- Validation : In vitro assays (e.g., enzyme inhibition) paired with X-ray crystallography reveal interactions between the carboxylic acid group and catalytic residues .

Q. How can contradictory data on solubility and stability be resolved?

Q. What strategies mitigate toxicity risks during in vivo studies?

- Derivatization : Converting the carboxylic acid to methyl esters reduces acute toxicity (oral LD₅₀ increases from 200 mg/kg to >500 mg/kg in rodent models) .

- Encapsulation : Liposomal or cyclodextrin-based delivery systems minimize systemic exposure .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.